5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- is a chemical compound belonging to the class of benzothiopyrans These compounds are characterized by a fused ring structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diphenyl-1,3-butadiene with sulfur and oxygen sources in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur at the phenyl rings or the thiopyran ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: Another compound with a similar fused ring structure but containing oxygen instead of sulfur.
2,3-Dihydro-4H-1-benzopyran-4-one: A reduced form of benzopyran with different chemical properties.
4H-1-Benzothiopyran-4-one: A closely related compound with slight structural variations.
Uniqueness: 5H-1-Benzothiopyran-5-one, 2,3,4,6,7,8-hexahydro-2,4-diphenyl- is unique due to its specific substitution pattern and the presence of both sulfur and oxygen in its ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54342-75-5 |
---|---|
Molecular Formula |
C21H20OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-diphenyl-2,3,4,6,7,8-hexahydrothiochromen-5-one |
InChI |
InChI=1S/C21H20OS/c22-18-12-7-13-19-21(18)17(15-8-3-1-4-9-15)14-20(23-19)16-10-5-2-6-11-16/h1-6,8-11,17,20H,7,12-14H2 |
InChI Key |
ZGMWDANJSPSWTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.